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Introduction

Strychnos nux-vomica L., a member of the Loganiaceae family, is a plant with a long history of
use in traditional medicine systems, including Ayurveda, Unani, and Chinese medicine.[1]
Despite its well-known toxicity, primarily attributed to the potent indole alkaloids strychnine and
brucine, various extracts of S. nux-vomica have demonstrated a wide spectrum of biological
activities.[2][3] This technical guide provides a comprehensive overview of the significant
pharmacological effects of S. nux-vomica extracts, with a focus on quantitative data, detailed
experimental methodologies, and the underlying signaling pathways. The information
presented herein is intended to serve as a valuable resource for researchers and professionals
engaged in natural product-based drug discovery and development.

Quantitative Data on Biological Activities

The biological activities of Strychnos nux-vomica extracts have been quantified in numerous
studies. The following tables summarize the key quantitative findings for easy comparison.

Table 1: Cytotoxic Activity of Strychnos nux-vomica Extracts
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Extract/Compo .
d Cell Line Assay IC50 Value Reference
un
Human
Aqueous Epidermoid ) )
) In vitro cytotoxic
Methanolic Larynx 17.8 pg/mL [4]
_ assay
Leaves Extract Carcinoma (Hep-
2)
Aqueous Breast ) )
) ) In vitro cytotoxic
Methanolic Carcinoma 36.3 pg/mL [4]
assay
Leaves Extract (MCF-7)
Aqueous ) ) )
] Colon Carcinoma  In vitro cytotoxic
Methanolic 41.2 pg/mL [4]
(HCT) assay
Leaves Extract
Not explicitly
stated, but
Human showed the
Brucine Hepatoma MTT Assay strongest toxic [5]
(HepG2) effect among
four tested
alkaloids.
Strychnine, Human Showed varying
Brucine N-oxide, Hepatoma MTT Assay degrees of [5]
Isostrychnine (HepG2) cytotoxicity.

Root Extract

Human Multiple
Myeloma (RPMI
8226)

Anti-proliferative

assay

Dose and time-
dependent

inhibition

[6]

Table 2: Analgesic and Anti-inflammatory Activity of Strychnos nux-vomica Extracts

© 2025 BenchChem. All rights reserved.

2/16

Tech Support


https://pubmed.ncbi.nlm.nih.gov/16443926/
https://pubmed.ncbi.nlm.nih.gov/16443926/
https://pubmed.ncbi.nlm.nih.gov/16443926/
https://academic.oup.com/toxsci/article/91/1/59/1672582
https://academic.oup.com/toxsci/article/91/1/59/1672582
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8254634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Extract/Co Animal

Assay Dose Effect Reference
mpound Model
Agqueous ) )
. Acetic acid-
Methanolic ) 31.95%
Mouse induced 100 mg/kg o [4]
Leaves o inhibition
writhing
Extract
Agueous _ _
) Acetic acid-
Methanolic ) 55.26%
Mouse induced 200 mg/kg o [4]
Leaves o inhibition
writhing
Extract
Aqueous ) )
) Acetic acid-
Methanolic ) 65.04%
Mouse induced 400 mg/kg o [4]
Leaves o inhibition
writhing
Extract
Brucine and Carrageenan- Significant
Brucine N- Rat induced paw Not specified inhibition of [7]
oxide edema edema
Freund's
) Reduced 6-
Brucine and complete
) ) - keto-PGFla
Brucine N- Rat adjuvant- Not specified [7]
) ) and 5-HT
oxide induced
N levels
arthritis

Table 3: Antidiabetic Activity of Strychnos nux-vomica Extracts
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Extract Animal Model Dose Effect Reference
Significant
) ] reduction in
Methanolic Seed  Alloxan-induced 100 mg/kg and
) ) blood glucose [1]
Extract diabetic rats 200 mg/kg
levels at 2nd and
3rd week.
) Significant
Hydroalcoholic ) o
Alloxan-induced reduction in
and Aqueous ) ) 3.6 mg/kg [8]
diabetic rats blood glucose
Seed Extracts
levels.
Table 4: Antimicrobial Activity of Strychnos nux-vomica Extracts
Tested
Extract Method Microorganism Result Reference
s
Staphylococcus
aureus,
Ethanolic Seed Agar Disc o ] Showed
o Escherichia coli, o o 9]
Extract Diffusion ) inhibitory activity.
Klebsiella
pneumoniae
Escherichia coli,
Aqueous Enterobacter,
) » Showed
Methanolic Not specified Staphylococcus o [10]
susceptibility.
Leaves Extract aureus,
Pseudomonas
Serratia
marcescens,
) Escherichia caoli, Showed decent
Methanolic Bark N o
Not specified Penicillium zone of [11]
Extract
notatum, inhibition.
Fusarium
oxysporum
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Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature
concerning the biological activities of Strychnos nux-vomica extracts.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a widely used method to determine the free radical scavenging activity of plant
extracts.

e Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that accepts an
electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of
DPPH is accompanied by a color change from deep violet to light yellow, which is measured
spectrophotometrically.

e Reagents and Equipment:

[e]

DPPH (2,2-diphenyl-1-picrylhydrazyl)

Methanol or Ethanol

o

[¢]

Strychnos nux-vomica extract

[e]

Ascorbic acid (standard)

[e]

Spectrophotometer

o

96-well microplate or cuvettes
e Procedure:
o Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

o Preparation of extract solutions: Prepare a stock solution of the S. nux-vomica extract in
methanol or ethanol. From the stock solution, prepare serial dilutions to obtain a range of
concentrations.

o Assay:
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In a 96-well plate, add a specific volume of each extract dilution to the wells.

Add the same volume of DPPH solution to each well.

For the control, add the same volume of methanol/ethanol and DPPH solution.

For the blank, add the same volume of methanol/ethanol and the extract solution.

Incubate the plate in the dark at room temperature for 30 minutes.
o Measurement: Measure the absorbance at 517 nm using a microplate reader.

o Calculation: The percentage of DPPH radical scavenging activity is calculated using the
following formula:

Where:
o Abs_control is the absorbance of the control reaction.

o Abs_sample is the absorbance of the test sample. The IC50 value, the concentration of
the extract that scavenges 50% of the DPPH radicals, is determined by plotting the
percentage of scavenging activity against the extract concentrations.[12]

Cytotoxic Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an
indicator of cell viability, proliferation, and cytotoxicity.

e Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial
dehydrogenases, to form insoluble purple formazan crystals. The amount of formazan
produced is proportional to the number of viable cells.

» Reagents and Equipment:
o MTT solution (5 mg/mL in PBS)

o Strychnos nux-vomica extract
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Cell culture medium

[e]

o

Dimethyl sulfoxide (DMSO) or other solubilizing agent

[¢]

96-well cell culture plates

[e]

Microplate reader

e Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24
hours to allow for cell attachment.

o Treatment: Treat the cells with various concentrations of the S. nux-vomica extract and
incubate for a specified period (e.qg., 24, 48, or 72 hours).

o MTT Addition: After the incubation period, add MTT solution to each well and incubate for
2-4 hours at 37°C.

o Formazan Solubilization: Remove the medium containing MTT and add a solubilizing
agent (e.g., DMSO) to dissolve the formazan crystals.

o Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate
reader.

o Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The
IC50 value, the concentration of the extract that inhibits 50% of cell growth, is determined
from the dose-response curve.

Anti-inflammatory Activity: Carrageenan-Induced Paw
Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.

e Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic
inflammatory response characterized by edema formation. The first phase is mediated by
histamine and serotonin, while the second phase is mediated by prostaglandins and other
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inflammatory mediators. The ability of a compound to reduce the paw volume is indicative of
its anti-inflammatory potential.

e Animals and Reagents:

o

Wistar or Sprague-Dawley rats

[e]

Carrageenan solution (1% in saline)

o

Strychnos nux-vomica extract

[¢]

Standard anti-inflammatory drug (e.g., Indomethacin)

[¢]

Plethysmometer or calipers

e Procedure:

o

Animal Grouping: Divide the rats into groups: control (vehicle), standard drug, and different
doses of the S. nux-vomica extract.

o Drug Administration: Administer the vehicle, standard drug, or extract orally or
intraperitoneally.

o Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan
solution into the subplantar region of the right hind paw of each rat.

o Measurement of Paw Volume: Measure the paw volume using a plethysmometer at
different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

» Calculation: The percentage of inhibition of edema is calculated using the following formula:
Where:
o V_cis the average increase in paw volume in the control group.

o V_tis the average increase in paw volume in the treated group.[4]

Analgesic Activity: Hot Plate Test
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This method is used to assess the central analgesic activity of drugs.

e Principle: The hot plate test measures the reaction time of an animal to a thermal stimulus.
An increase in the reaction time after drug administration indicates an analgesic effect.

e Apparatus and Animals:

[¢]

Hot plate apparatus maintained at a constant temperature (e.g., 55 + 0.5°C)

Mice or rats

[¢]

[e]

Strychnos nux-vomica extract

o

Standard analgesic drug (e.g., Morphine)
e Procedure:

o Baseline Measurement: Place each animal on the hot plate and record the reaction time
(e.g., paw licking or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue

damage.

o Drug Administration: Administer the vehicle, standard drug, or extract to different groups of

animals.

o Post-treatment Measurement: Measure the reaction time at different time intervals (e.g.,
30, 60, 90, and 120 minutes) after drug administration.

o Calculation: The percentage of the maximum possible effect (% MPE) is calculated as:

Antimicrobial Activity: Agar Disc Diffusion Method

This is a widely used method to screen for the antimicrobial activity of plant extracts.

o Principle: A filter paper disc impregnated with the plant extract is placed on an agar plate that
has been inoculated with a specific microorganism. If the extract has antimicrobial activity, a
clear zone of inhibition will be observed around the disc.

o Materials:
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[e]

Strychnos nux-vomica extract

o

Sterile filter paper discs

[¢]

Bacterial or fungal cultures

o

Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

[e]

Standard antibiotic or antifungal discs

e Procedure:

[e]

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

o Inoculation of Agar Plates: Spread the microbial suspension evenly over the surface of the
agar plate.

o Application of Discs: Impregnate sterile filter paper discs with a known concentration of the
S. nux-vomica extract and place them on the inoculated agar surface. Also, place a
standard antibiotic/antifungal disc and a blank disc (impregnated with the solvent) as
positive and negative controls, respectively.

o Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for
bacteria).

o Measurement: Measure the diameter of the zone of inhibition in millimeters.

Signaling Pathways and Mechanisms of Action

The biological activities of Strychnos nux-vomica extracts are mediated through the modulation
of various cellular signaling pathways.

Anticancer Activity: Wnt/3-catenin Signaling Pathway

The alkaloids brucine and strychnine from S. nux-vomica have been shown to suppress the
growth of colon cancer cells by targeting the Wnt/p-catenin signaling pathway.[13] In the
canonical Wnt pathway, the absence of a Wnt ligand leads to the degradation of 3-catenin.
However, in many cancers, this pathway is aberrantly activated, leading to the accumulation of
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-catenin in the nucleus, where it promotes the transcription of genes involved in cell
proliferation and survival. Brucine and strychnine have been found to upregulate the
expression of DKK1 and APC, which are negative regulators of the Wnt pathway, and
downregulate the expression of 3-catenin, c-Myc, and p-LRP6, key components of the
pathway.[13]
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Whnt/B-catenin signaling pathway and the inhibitory action of S. nux-vomica alkaloids.
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Anticancer Activity: Apoptosis Induction

Brucine, a major alkaloid in S. nux-vomica, has been shown to induce apoptosis in human
hepatoma (HepG2) cells.[5] The mechanism involves the mitochondrial pathway, characterized
by the depolarization of the mitochondrial membrane, release of cytochrome ¢, and activation
of caspase-9 and caspase-3.[4][5]
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Mitochondrial pathway of apoptosis induced by brucine.

Anti-inflammatory Activity: NF-kB Signaling Pathway
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The anti-inflammatory effects of Strychnos nux-vomica are likely mediated, at least in part,
through the inhibition of the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B
cells) signaling pathway. NF-kB is a key transcription factor that regulates the expression of
pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition
of this pathway can lead to a reduction in the inflammatory response.

Inflammatory Stimuli Strychnos nux-vomica

(e.g., Carrageenan) Extract

inhibition

Cytoplasm
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NF-kB signaling pathway and its potential inhibition by S. nux-vomica extracts.

Conclusion

Strychnos nux-vomica extracts exhibit a remarkable range of biological activities, including
potent anticancer, anti-inflammatory, antioxidant, antidiabetic, and antimicrobial effects. The
primary bioactive constituents, the alkaloids strychnine and brucine, are responsible for many
of these pharmacological properties. This guide has provided a consolidated resource of
gquantitative data, detailed experimental protocols, and insights into the molecular mechanisms
underlying the observed activities. While the therapeutic potential of S. nux-vomica is
significant, its inherent toxicity necessitates careful and standardized processing and dosage
determination. Further research is warranted to isolate and characterize novel bioactive
compounds, elucidate their precise mechanisms of action, and develop safe and effective
therapeutic agents based on this traditionally important medicinal plant.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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